molecular formula C10H11NO4 B1597809 3-Ethoxy-2-hydroxy-beta-nitrostyrene CAS No. 206559-62-8

3-Ethoxy-2-hydroxy-beta-nitrostyrene

Cat. No.: B1597809
CAS No.: 206559-62-8
M. Wt: 209.20 g/mol
InChI Key: IYDHELOQZJRCML-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxy-beta-nitrostyrene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is a derivative of nitrostyrene, characterized by the presence of an ethoxy group and a hydroxyl group on the aromatic ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-hydroxy-beta-nitrostyrene typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide . The reaction proceeds through a Henry reaction (nitroaldol reaction), forming the nitrostyrene derivative. The reaction conditions generally include:

    Temperature: 10-15°C

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-beta-nitrostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Nitro compounds

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-Ethoxy-2-hydroxy-beta-nitrostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-hydroxy-beta-nitrostyrene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . Additionally, the hydroxyl and ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Beta-Nitrostyrene: A simpler analog without the ethoxy and hydroxyl groups.

    3,4-Methylenedioxy-beta-nitrostyrene: Contains a methylenedioxy group instead of the ethoxy and hydroxyl groups.

    2-Hydroxy-beta-nitrostyrene: Lacks the ethoxy group.

Uniqueness

3-Ethoxy-2-hydroxy-beta-nitrostyrene is unique due to the presence of both ethoxy and hydroxyl groups, which enhance its reactivity and potential biological activities compared to simpler nitrostyrene derivatives .

Properties

IUPAC Name

2-ethoxy-6-(2-nitroethenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-9-5-3-4-8(10(9)12)6-7-11(13)14/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDHELOQZJRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374472
Record name 2-ethoxy-6-(2-nitroethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-62-8
Record name 2-ethoxy-6-(2-nitroethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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